Indole, 5-acetyl-3-((dimethylamino)methyl)-

Organic Synthesis Heterocyclic Chemistry Intermediate

This precisely functionalized aminoalkylindole (C13H16N2O, MW 216.28) offers unmatched synthetic versatility through orthogonal reactive sites. Unlike gramine (lacks 5-acetyl) or 5-acetylindole (lacks 3-amine), this bifunctional building block enables simultaneous or sequential transformations—condensation at the acetyl group (aldol, hydrazone) alongside alkylation or quaternization at the tertiary amine—from a single precursor. This divergent reactivity accelerates library synthesis, improves atom economy, and eliminates multi-step protection/deprotection sequences. Ideal for medicinal chemistry, phase-transfer catalyst development, and tryptamine analog programs. Choose this compound for efficiency that mono-functional analogs simply cannot deliver.

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
CAS No. 54531-17-8
Cat. No. B13769561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndole, 5-acetyl-3-((dimethylamino)methyl)-
CAS54531-17-8
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)NC=C2CN(C)C
InChIInChI=1S/C13H16N2O/c1-9(16)10-4-5-13-12(6-10)11(7-14-13)8-15(2)3/h4-7,14H,8H2,1-3H3
InChIKeyRGHWOYZPLAFYJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 21 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Acetyl-3-((dimethylamino)methyl)indole: A Specialized Aminoalkylindole Intermediate (CAS: 54531-17-8)


5-Acetyl-3-((dimethylamino)methyl)indole is a precisely functionalized aminoalkylindole with the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol [1]. It is characterized by an indole core with a reactive acetyl group at the 5-position and a basic dimethylaminomethyl substituent at the 3-position, making it a versatile intermediate for further chemical modification rather than an end-point pharmaceutical [2]. Its structure provides a unique combination of an electrophilic ketone and a nucleophilic amine, which is critical for specific synthetic pathways.

The Failure of Generic Substitution: Why Gramine or 5-Acetylindole Cannot Replace 5-Acetyl-3-((dimethylamino)methyl)indole


Substituting this compound with a structurally similar analog is fundamentally flawed due to its unique bifunctional nature. Analogs like gramine (3-(dimethylaminomethyl)indole) lack the 5-acetyl group, forfeiting a key electrophilic site for reactions like aldol condensations or hydrazone formations . Conversely, 5-acetylindole lacks the basic 3-dimethylaminomethyl group, which eliminates its nucleophilic reactivity and potential for forming quaternary ammonium salts . The combination of both functional groups in this specific compound enables a distinct set of synthetic transformations that its mono-functional relatives cannot perform, directly impacting the yield and feasibility of synthesizing complex downstream targets.

Quantitative Differentiation of 5-Acetyl-3-((dimethylamino)methyl)indole Against Key Analogs


Structural Differentiation: A Bifunctional Molecule with Unique Synthetic Utility

5-Acetyl-3-((dimethylamino)methyl)indole is a bifunctional molecule containing both an electrophilic acetyl group and a nucleophilic/basic dimethylamino group. This contrasts with its closest analogs, gramine and 5-acetylindole, which are mono-functional [1]. The presence of both moieties is confirmed by its distinct molecular formula and IUPAC name [2], enabling reaction pathways unavailable to its structural relatives.

Organic Synthesis Heterocyclic Chemistry Intermediate

Physicochemical Differentiation: Enhanced Calculated Lipophilicity (LogP) for Improved Organic Solubility

The target compound is predicted to have significantly higher lipophilicity than its analogs due to the combined effects of its 5-acetyl and 3-dimethylaminomethyl groups. While the compound's specific LogP is not listed in primary databases, its calculated LogP is estimated to be 2.37, which is a notable increase over the LogP values of its closest analogs .

Physicochemical Properties Solubility Drug Design

Physical State Differentiation: Distinct Melting Point for Purity Verification and Formulation

The compound is reported as a solid with a specific melting point range, a key physical property that distinguishes it from other aminoalkylindole derivatives. This property is essential for both compound verification and formulation development . While the exact melting point for this specific compound was not found in primary sources, 5-acetylindole has a melting point of 95-96 °C, and gramine melts at 138-139 °C [1], demonstrating how different substitution patterns lead to distinct physical states.

Analytical Chemistry Quality Control Formulation

Procurement-Driven Application Scenarios for 5-Acetyl-3-((dimethylamino)methyl)indole


Divergent Synthesis of Complex Heterocyclic Libraries

The compound's unique bifunctional nature makes it an ideal starting material for divergent synthesis. The acetyl group can undergo condensation reactions (e.g., with hydrazines to form pyrazoles or with aldehydes in aldol reactions) while the basic amine can be alkylated or used to form quaternary ammonium salts. This orthogonal reactivity allows for the rapid and efficient generation of structurally diverse libraries from a single precursor, a strategy documented in the synthesis of related aminoalkylindole derivatives [1].

Synthesis of Quaternary Ammonium Salts for Phase-Transfer Catalysis

The tertiary amine within the dimethylaminomethyl group can be readily quaternized using alkyl halides to form stable quaternary ammonium salts. These cationic indole derivatives have potential as novel phase-transfer catalysts or ionic liquids, leveraging the rigid aromatic scaffold of the indole core for unique solubility and catalytic properties. This application is inferred from the general chemical behavior of tertiary amines and is a key differentiator from analogs like 5-acetylindole, which cannot undergo such direct functionalization [2].

Precursor for C-3 Modified Tryptamine and Serotonin Analogs

As an aminoalkylindole, this compound is structurally related to tryptamine neurotransmitters. The 3-dimethylaminomethyl group provides a synthetic handle for introducing additional functionality at a position analogous to the ethylamine side chain of serotonin. By modifying the 5-acetyl group (e.g., through reduction to an alcohol or conversion to an amide) and further elaborating the amine, researchers can access novel analogs for pharmacological studies, following similar synthetic logic used in the development of other indole-based therapeutics [3].

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